Adenosine, 5'-S-(3-carboxypropyl)-5'-thio-
Description
Chemical Identity and Nomenclature
IUPAC and Common Synonyms
S-Adenosyl-L-homocysteine is identified by various names and registry numbers across chemical and biological databases. nih.govwikipedia.org Its standardized nomenclature and identifiers are critical for accurate scientific communication and research. The primary chemical identifiers for SAH are detailed below. nih.govwikipedia.orgwikipedia.orgcaymanchem.com
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid nih.govwikipedia.org |
| Common Synonyms | S-adenosylhomocysteine, SAH, AdoHcy, S-adenosyl-L-homocysteine, S-(5'-adenosyl)-L-homocysteine nih.govcaymanchem.com |
| CAS Number | 979-92-0 wikipedia.orgwikipedia.orgcaymanchem.com |
| Molecular Formula | C14H20N6O5S nih.govwikipedia.orgcaymanchem.com |
| Molecular Weight | 384.41 g/mol nih.govwikipedia.org |
Structural Representation and Key Functional Groups
The structure of S-Adenosyl-L-homocysteine is a composite of two fundamental biological molecules: the nucleoside adenosine (B11128) and the amino acid homocysteine. wikipedia.org These two units are linked together via a thioether bond.
The key functional groups present in the SAH molecule are:
An Adenosine Moiety : This consists of an adenine (B156593) base attached to a ribose sugar ring.
A Homocysteine Moiety : This is an α-amino acid. nih.gov
A Thioether Linkage : The sulfur atom from the homocysteine portion is linked to the 5'-carbon of the ribose sugar in the adenosine unit. nih.gov
An Amino Group and a Carboxyl Group : These are part of the homocysteine backbone, giving it its amino acid character. ymdb.ca
Historical Context of SAH Discovery and Early Research
The discovery and understanding of S-Adenosylhomocysteine are intrinsically linked to the research on its precursor, S-adenosylmethionine (SAM). In 1952 and 1953, the Italian-American scientist Giulio L. Cantoni identified SAM as a new intermediate formed from L-methionine and adenosine triphosphate (ATP). researchgate.netnih.govmdpi.com His work revealed that SAM was the principal "active methyl" donor in biological transmethylation reactions. researchgate.netmdpi.com
Subsequent research by Cantoni and others elucidated the mechanism of these reactions. researchgate.net They demonstrated that when SAM donates its methyl group, it is converted into S-Adenosylhomocysteine. creative-proteomics.comresearchgate.netyoutube.com This established SAH as the demethylated product of SAM and a key component of the methionine cycle. google.com Early studies also recognized that SAH itself was not inert; it was found to be a potent inhibitor of the very methylation reactions that produce it, establishing its role as a feedback regulator. wikipedia.orgnih.gov The enzyme responsible for breaking down SAH, S-adenosylhomocysteine hydrolase (SAHH), was also identified, which catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine. wikipedia.orgnih.govpatsnap.com
Fundamental Significance as a Biochemical Regulator
S-Adenosylhomocysteine (SAH) plays a fundamental role as a biochemical regulator, primarily through its potent inhibition of methyltransferase enzymes. creative-proteomics.comathenslab.gr In cellular metabolism, S-adenosylmethionine (SAM) serves as the universal methyl donor for the methylation of crucial biomolecules like DNA, RNA, histones, and other proteins. creative-proteomics.comnih.govathenslab.gr After SAM donates its methyl group in a reaction catalyzed by a methyltransferase, SAH is formed as a byproduct. creative-proteomics.comyoutube.com
The accumulation of SAH within the cell acts as a powerful negative feedback signal. creative-proteomics.com SAH is a competitive inhibitor of most SAM-dependent methyltransferases, meaning it competes with SAM for binding to the enzyme's active site. taylorandfrancis.com When SAH levels rise, methylation reactions are slowed or halted, preventing excessive methylation which could be detrimental to the cell. wikipedia.orgcreative-proteomics.com This makes the intracellular ratio of SAM to SAH a critical indicator of the cell's "methylation potential" or capacity. nih.govathenslab.gr A high SAM/SAH ratio favors ongoing methylation, while a low ratio signifies inhibition. nih.govathenslab.gr
Structure
2D Structure
3D Structure
Properties
CAS No. |
53186-60-0 |
|---|---|
Molecular Formula |
C14H19N5O5S |
Molecular Weight |
369.40 g/mol |
IUPAC Name |
4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H19N5O5S/c15-12-9-13(17-5-16-12)19(6-18-9)14-11(23)10(22)7(24-14)4-25-3-1-2-8(20)21/h5-7,10-11,14,22-23H,1-4H2,(H,20,21)(H2,15,16,17)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
IYLCXXRWHSNWCC-FRJWGUMJSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCCC(=O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCC(=O)O)O)O)N |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of S Adenosylhomocysteine
Formation as a Byproduct of S-Adenosylmethionine (SAM)-Dependent Transmethylation Reactions
Formation as a Byproduct of S-Adenosylmethionine (SAM)-Dependent Transmethylation Reactions
Stoichiometry and Thermodynamics of SAH Formation
The formation of SAH from SAM is a straightforward demethylation reaction with a 1:1 stoichiometry. For every molecule of SAM that donates its methyl group, one molecule of SAH is produced. acs.org
Interconversion and Reutilization in the Activated Methyl Cycle
The activated methyl cycle is a critical metabolic pathway that regenerates methionine from homocysteine, ensuring a continuous supply of SAM for methylation reactions. nih.gov SAH is a key intermediate in this cycle.
S-Adenosylhomocysteine Hydrolase (AHCY) Activity and Regulation
S-adenosylhomocysteine hydrolase (AHCY), also known as SAHH, is the sole enzyme in mammals responsible for the reversible hydrolysis of SAH into adenosine (B11128) and L-homocysteine. frontiersin.orggenecards.org This reaction is a critical regulatory point in the activated methyl cycle. The catalytic activity of AHCY is dependent on the cofactor NAD+. wikipedia.org
The regulation of AHCY activity is multifaceted. The enzyme can be regulated by post-translational modifications, such as lysine (B10760008) acetylation, which can alter its catalytic efficiency. nih.gov Furthermore, the direction of the AHCY-catalyzed reaction is heavily influenced by the intracellular concentrations of its substrates and products. nih.govfrontiersin.org High levels of adenosine and homocysteine can drive the reaction in the reverse direction, leading to the accumulation of SAH. nih.gov
| Enzyme Source | Substrate | Apparent Km (μM) | Vmax (Synthesis/Hydrolysis Ratio) |
|---|---|---|---|
| Bovine Liver | Adenosine | 0.2 | ~6 |
| Bovine Liver | S-Adenosylhomocysteine | 0.75 | |
| Mouse Liver | Adenosine | 0.2 | ~4 |
| Mouse Liver | S-Adenosylhomocysteine | 0.75 | |
| Recombinant Human (r-SAHH) | S-Adenosylhomocysteine | 13.9 | N/A (kcat = 0.79 s-1) |
| Semisynthetic Human (s-SAHH) | S-Adenosylhomocysteine | 12.9 | N/A (kcat = 1.04 s-1) |
Data sourced from multiple studies. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate). A lower Km indicates a higher affinity of the enzyme for the substrate. The Vmax ratio indicates the relative speed of the synthesis versus the hydrolysis reaction catalyzed by AHCY. nih.govnih.gov
Links to Homocysteine and Methionine Metabolism
The hydrolysis of SAH by AHCY directly links the activated methyl cycle to homocysteine and methionine metabolism. researchgate.net The homocysteine produced can have two primary fates:
Remethylation to Methionine: Homocysteine can be remethylated to form methionine, thereby completing the activated methyl cycle. This reaction is catalyzed by methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate (a derivative of folate, vitamin B9), or by betaine-homocysteine methyltransferase (BHMT), which uses betaine (B1666868) as the methyl donor. nih.gov
Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly converted to cysteine through the transsulfuration pathway. This pathway is particularly active in the liver. researchgate.net
The adenosine produced from SAH hydrolysis can be phosphorylated to AMP by adenosine kinase or deaminated to inosine (B1671953) by adenosine deaminase. dergipark.org.tr
SAH Homeostasis and Cellular Methylation Potential
The maintenance of a balanced ratio of SAM to SAH, often referred to as the "methylation potential" or "methylation index," is crucial for cellular health. nih.gov SAH is a potent competitive inhibitor of most SAM-dependent methyltransferases. nih.govnih.gov The inhibitory constant (Ki) of SAH for many methyltransferases is in the low micromolar to nanomolar range, often lower than the Michaelis constant (Km) for SAM. nih.gov
The homeostasis of SAH is therefore tightly regulated by the activity of AHCY and the subsequent metabolism of homocysteine and adenosine. frontiersin.org Factors that lead to an accumulation of homocysteine, such as deficiencies in folate or vitamin B12, can shift the AHCY equilibrium towards SAH synthesis, leading to an increase in intracellular SAH levels and a decreased methylation potential. oup.comcreative-proteomics.com
| Sample Type | Condition | SAM Concentration (nmol/L or ng/mL) | SAH Concentration (nmol/L or ng/mL) | SAM/SAH Ratio |
|---|---|---|---|---|
| Healthy Adult Women Plasma | Normal Homocysteine (7.3 μmol/L) | 156 nmol/L | 20 nmol/L | ~7.8 |
| Healthy Adult Women Plasma | Increased Homocysteine (12.1 μmol/L) | - | Increased | Decreased |
| Healthy Adult Plasma (Cohort of 33) | - | 120.6 ± 18.1 nM | 21.5 ± 3.2 nM | ~5.6 |
| HepG2 Cells (Control) | - | - | - | ~48 |
| HepG2 Cells (AHCY-silenced) | - | Highly Elevated | Highly Elevated | ~5 |
This table presents data from various studies on the concentrations of SAM and SAH and their ratio in different biological samples and conditions. The SAM/SAH ratio is a key indicator of the cell's methylation potential. nih.govoup.comresearchgate.net
Enzymatic Interactions and Mechanistic Studies of Sah
Competitive Inhibition of S-Adenosylmethionine-Dependent Methyltransferases
SAH acts as a competitive inhibitor by binding to the SAM-binding site of methyltransferases, thereby preventing the binding of the methyl donor, SAM. nih.gov This inhibition is a general mechanism affecting a broad spectrum of methyltransferases.
SAH is a well-established inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns, a key epigenetic mark. nih.govnih.gov By competitively binding to the catalytic site of DNMTs, SAH blocks the transfer of a methyl group from SAM to cytosine residues in DNA. nih.gov
The accumulation of SAH can lead to global hypomethylation, a state of reduced DNA methylation, which has been linked to various pathological conditions. nih.gov This disruption of the epigenetic landscape can result in altered gene expression, genomic instability, and has been implicated in the development of diseases such as cancer and atherosclerosis. nih.govnih.gov The inhibitory effect of SAH on DNMTs underscores its critical role in maintaining epigenetic homeostasis. The sensitivity of different DNMTs to SAH can vary, suggesting a complex regulatory network. nih.gov Studies have explored various SAH analogues to develop specific inhibitors for different DNMT enzymes, such as DNMT1 and DNMT3b. nih.govnih.gov
Similar to its effect on DNMTs, SAH also inhibits a wide range of protein methyltransferases, including protein arginine methyltransferases (PRMTs) and lysine (B10760008) methyltransferases (KMTs). These enzymes play vital roles in regulating protein function, signal transduction, and chromatin structure through the methylation of histone and non-histone proteins.
The inhibition of histone methyltransferases by SAH can have profound effects on gene expression. For instance, impairment of SAH hydrolase activity leads to SAH accumulation and has been shown to specifically affect histone H3 lysine 9 (H3K9) methylation, a mark associated with gene silencing. nih.gov This demonstrates that pathways involving interplay between histone and DNA methylation can be particularly sensitive to fluctuations in SAH levels. nih.gov Furthermore, SAH is known to inhibit the METTL3-METTL14 complex, an RNA methyltransferase, with a reported IC50 of 0.9 µM, highlighting its broad specificity. medchemexpress.com
The inhibitory action of SAH extends to methyltransferases that act on small molecule substrates. An example is cyclopropane-fatty-acyl-phospholipid synthase, an enzyme found in bacteria that catalyzes the transfer of a methyl group from SAM to an unsaturated fatty acyl chain of a phospholipid. While specific detailed studies on the inhibition of this particular enzyme by SAH are less common in the readily available literature, the general principle of SAH being a product inhibitor of SAM-dependent methyltransferases applies. The accumulation of SAH would be expected to inhibit this enzyme, thereby affecting the composition and properties of the bacterial cell membrane. The development of inhibitors for methyltransferases is an active area of research for creating novel antimicrobial agents. nih.gov
Role in Post-Transcriptional RNA Modification
While SAH is primarily known as an inhibitor, its concentration is intrinsically linked to the activity of RNA methyltransferases and other enzymes involved in post-transcriptional RNA modifications that use SAM as a substrate.
The modified nucleoside 3-[(3S)-3-amino-3-carboxypropyl]uridine (acp3U) is found in the tRNA of both prokaryotes and eukaryotes. Its biosynthesis involves the transfer of the 3-amino-3-carboxypropyl (acp) group from S-adenosylmethionine (SAM) to a specific uridine (B1682114) residue in the tRNA. In this reaction, SAM serves not as a methyl donor, but as a donor of its aminocarboxypropyl group. The reaction releases methylthioadenosine and generates the modified nucleoside. As with methylation reactions, the byproducts of this SAM-dependent reaction can influence enzyme activity.
The biosynthesis of acp3U is catalyzed by a family of enzymes known as tRNA-uridine aminocarboxypropyltransferases. These enzymes facilitate the transfer of the acp group from SAM to tRNA.
Another related process involving the transfer of the 3-amino-3-carboxypropyl group from SAM is the first step in the biosynthesis of diphthamide, a complex modification of elongation factor 2 (eEF-2) in eukaryotes. This initial step is catalyzed by the enzyme Dph2. While this process is distinct from acp3U synthesis, it highlights the diverse roles of SAM as a donor of moieties other than methyl groups. In all such SAM-dependent reactions, the resulting S-containing byproduct, analogous to SAH, would be expected to act as a feedback inhibitor.
Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research data directly linking the chemical compound Adenosine (B11128), 5'-S-(3-carboxypropyl)-5'-thio- to the biological processes outlined in your request.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline for this specific compound. The search for direct evidence of its role in tRNA modification, AMPK activation, or its interaction with adenosine kinase and adenosine deaminase did not yield specific findings.
While extensive research exists for structurally related compounds such as S-adenosyl-L-homocysteine (SAH), adenosine, and various other adenosine analogs in these contexts, the explicit instruction to focus solely on "Adenosine, 5'-S-(3-carboxypropyl)-5'-thio-" prevents the inclusion of this broader, non-specific information. Any attempt to build the article would involve extrapolation from these related molecules, which would violate the core requirement of focusing exclusively on the requested compound and would not be scientifically accurate.
Cellular and Molecular Biological Effects of Sah
Impact on Global and Specific DNA Methylation Patterns
SAH is a well-established inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. By competitively inhibiting the binding of SAM to DNMTs, elevated levels of SAH can lead to global DNA hypomethylation. This occurs because SAH accumulation shifts the SAM/SAH ratio, a critical determinant of cellular methylation potential. A low SAM/SAH ratio is strongly associated with the inhibition of DNA methylation.
Specific gene promoters can also be targeted, leading to altered expression of genes involved in various cellular pathways. For instance, research has demonstrated that an increase in SAH can cause hypomethylation of specific CpG islands in promoter regions, leading to the inappropriate activation of genes. The accumulation of homocysteine, the precursor to SAH, has been shown to decrease the SAM/SAH ratio, which in turn leads to the hypomethylation of DNA and the altered expression of genes critical for cellular homeostasis.
| Research Finding | Organism/System | Effect of Increased SAH | Reference |
| Inhibition of DNMTs | General | Global and specific DNA hypomethylation | |
| Decreased SAM/SAH ratio | Various | Reduced cellular methylation potential | |
| Hypomethylation of specific gene promoters | Various | Altered gene expression |
Influence on Histone Methylation and Chromatin Dynamics
Similar to its effect on DNA methylation, SAH also potently inhibits histone methyltransferases (HMTs). These enzymes catalyze the transfer of methyl groups to histone proteins, a key post-translational modification that influences chromatin structure and gene accessibility. The inhibition of HMTs by SAH can lead to a global reduction in histone methylation marks.
For example, the activity of histone lysine (B10760008) methyltransferases (HKMTs) is sensitive to the SAM/SAH ratio. An elevated SAH concentration can lead to a decrease in both repressive histone marks, such as H3K27me3, and activating marks, depending on the specific HMTs affected. This alteration in the histone code can lead to significant changes in chromatin dynamics, shifting the balance between condensed, transcriptionally silent heterochromatin and open, transcriptionally active euchromatin. The resulting changes in chromatin accessibility can have widespread effects on the transcriptional landscape of the cell.
| Histone Modification | Enzyme Class | Effect of Increased SAH | Consequence |
| Histone Lysine Methylation | Histone Lysine Methyltransferases (HKMTs) | Inhibition | Altered gene transcription |
| H3K27me3 (repressive mark) | Polycomb Repressive Complex 2 (PRC2) | Reduction | Potential derepression of target genes |
| Various activating marks | e.g., SET domain-containing HMTs | Reduction | Potential repression of target genes |
Regulation of Gene Expression through Epigenetic Pathways
The primary mechanism by which SAH regulates gene expression is through its integrated control over DNA and histone methylation. By modulating these key epigenetic marks, SAH can orchestrate large-scale changes in the cellular transcriptome. The inhibition of methyltransferases by SAH leads to a cascade of events, starting with altered methylation patterns, which in turn affect chromatin structure and the binding of transcription factors and other regulatory proteins to DNA.
This epigenetic regulation by SAH is crucial for normal development and cellular function. Dysregulation of SAH levels, and consequently the SAM/SAH ratio, has been implicated in various disease states, where aberrant gene expression profiles are a hallmark. The interconnectedness of DNA methylation, histone modifications, and gene expression underscores the central role of SAH as a critical regulator of the epigenome.
Effects on Cellular Processes in Model Organisms (e.g., yeast lifespan, autophagy)
Studies in model organisms, such as the budding yeast Saccharomyces cerevisiae, have provided valuable insights into the cellular effects of SAH. In yeast, the accumulation of SAH has been shown to have a negative impact on replicative lifespan. This effect is linked to the inhibition of methylation reactions that are essential for maintaining cellular health and longevity.
Furthermore, SAH has been connected to the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. While the precise mechanisms are still under investigation, it is thought that the epigenetic changes induced by SAH can influence the expression of autophagy-related genes (ATGs), thereby modulating the autophagic flux.
Interplay with Adenosine (B11128) Receptor Signaling Pathways (indirect mechanisms, if any)
While SAH itself is not a direct ligand for adenosine receptors, its metabolism is intricately linked to adenosine signaling. SAH is hydrolyzed by SAH hydrolase (SAHH) into adenosine and homocysteine. Therefore, conditions that lead to the accumulation of SAH, such as the inhibition of SAHH, can also result in an increase in adenosine levels.
Synthetic Methodologies and Chemical Biology Approaches
Chemical Synthesis of SAH and Deuterated Analogs
The chemical synthesis of S-adenosyl-L-homocysteine (SAH) and its analogs is fundamental for creating molecular probes and potential therapeutic agents. An improved synthetic route for SAH and related compounds has been developed to enhance efficiency and yield. acs.org
A common strategy involves the direct chemoselective alkylation of S-adenosyl-L-homocysteine (AdoHcy) at the sulfur atom. nih.gov This is typically achieved under acidic conditions, which serve to protect other nucleophilic positions within the AdoHcy molecule. nih.gov For instance, the synthesis of SAM analogs with extended carbon chains can be accomplished through a one-step procedure involving the allylation or propargylation of SAH. nih.gov
Modifications to the 5'-thioether linkage have also been explored. Syntheses replacing the thioether with an oxygen or nitrogen isostere have been investigated to create analogs resistant to enzymatic cleavage. nih.gov These approaches often involve the alkylation or acylation of appropriately protected adenosine (B11128) derivatives. nih.gov
Enzymatic Synthesis and Preparation of Radiolabeled SAH Analogs
Enzymatic methods offer a powerful alternative for synthesizing SAH and its analogs with high stereoselectivity. A one-pot synthesis of SAH has been developed using a cascade of three enzymes: recombinant α-amino-ε-caprolactam racemase, bleomycin (B88199) hydrolase, and SAH hydrolase. rsc.orgresearchgate.net This process starts from racemic homocysteine thiolactone and adenosine and is driven by the irreversible hydrolysis of the thiolactone and the thermodynamically favorable condensation of homocysteine with adenosine. rsc.orgresearchgate.net This enzymatic approach is scalable and can be used to produce SAH as a key reagent for preparative methylation reactions. rsc.org
The preparation of radiolabeled analogs is crucial for studying enzyme kinetics and for use in imaging. A chemical method for labeling S-adenosyl methionine (SAM) with carbon-11 (B1219553) ([¹¹C]SAM) involves the direct [¹¹C]S-methylation of SAH. nih.gov Another two-step process for creating [¹¹C]L-methionine, a precursor for SAM, uses [¹¹C]CH₃I and L-homocysteine thiolactone, followed by an enzymatic step. nih.gov Additionally, S-adenosyl-L-[2(n)-³H]homocysteine has been synthesized enzymatically for use in metabolic studies. nih.gov
Design and Synthesis of SAH-Related Chemical Probes and Enzyme Inhibitors
The design of SAH-related compounds has become a cornerstone of chemical biology approaches to study post-translational modifications and enzyme function. nih.gov These tools include inhibitors that can selectively target specific methyltransferases and probes for identifying and isolating these enzymes from complex biological mixtures. acs.orgnih.gov
To facilitate the isolation and identification of the "methylome"—the subproteome of SAM-dependent methyltransferases—trifunctional capture compounds have been synthesized. nih.gov These probes contain three key components:
An SAH analog (with linkers at the N6 or C8 positions) to provide selectivity for methyltransferases. nih.gov
A photocrosslinking group for covalent attachment to the target protein. nih.gov
A biotin (B1667282) tag for affinity isolation of the resulting protein-probe complex. nih.gov
These capture compounds have proven effective for isolating various methyltransferases and for determining dissociation constants for enzyme-cofactor complexes. nih.gov
A significant challenge in designing methyltransferase inhibitors is achieving selectivity, as the SAM-binding domain is highly conserved across the enzyme family. nih.gov Bisubstrate analogs address this by linking a cofactor analog (like SAH) to a substrate analog, thereby targeting both the cofactor and the more variable substrate-binding sites simultaneously. nih.govbohrium.com This strategy can lead to inhibitors with increased potency and selectivity. nih.gov
The design of these molecules often aims to mimic the transition state of the methyl transfer reaction. nih.govnih.gov A key element is the linker connecting the two moieties, which must be optimized for proper positioning within the enzyme's active site. nih.gov For example, bisubstrate inhibitors for protein arginine methyltransferase 1 (PRMT1) have been created using 5'-N SAM analogs where the methyl group is extended by a carbon linker to incorporate the guanidinium (B1211019) group of the arginine substrate. nih.gov Similarly, a series of bisubstrate analogs targeting m⁶A RNA methyltransferases were synthesized by covalently linking a SAM analog to the N6-position of an adenosine. nih.gov
| Bisubstrate Analog Example | Target Enzyme | Design Strategy | Reference |
| 5'-N SAM analogs with guanidinium extension | PRMT1 | Links SAM analog to arginine substrate mimic via a carbon linker. nih.gov | nih.gov |
| BA2 and BA4 | RlmJ (m⁶A RNA MTase) | Links cofactor analog to adenosine substrate via a 2- or 3-carbon chain. nih.gov | nih.gov |
| GSK2807 | SMYD3 | Links SAH analog to a mimic of the MAP3K2 substrate via a propyl dimethylamino side chain. acs.org | acs.org |
Modifying the adenosine portion of SAH is a common strategy to develop selective inhibitors. Substitutions can be made to the adenine (B156593) base or the ribose sugar.
Adenine Base Modifications: Researchers have explored substitutions at various positions on the adenine ring. For human S-adenosylmethionine decarboxylase (AdoMetDC), where the adenine base binds in an unusual syn conformation, analogs with substituents at the C8 position were synthesized to favor this conformation and enhance potency. acs.org For other methyltransferases, substitutions at the 2-position of adenine and the replacement of adenine with other heterocycles have been investigated. nih.gov It has been found that the 6-amino group of SAH is often crucial for inhibitory activity, while replacing the N7 nitrogen with a carbon (7-deaza SAH) can maintain activity. nih.gov
Thio-substituted Adenosine Derivatives: The introduction of a sulfur atom into the ribose ring, creating 4'-thionucleosides, is another approach. Novel 7-substituted 7-deaza-4'-thioadenosine derivatives have been designed as multi-kinase inhibitors. nih.gov These compounds are intended to occupy the hinge, hydrophobic, and ribose regions of the ATP-binding site in kinases. nih.gov The 4'-thio group, for example, can form hydrophobic interactions within the binding pocket. nih.gov
| Modification Type | Example Compound | Target/Rationale | Key Finding | Reference |
| Adenine C8-Substitution | 8-Methyl-AdoMet analog | Human AdoMetDC | 8-methyl substitution resulted in a more potent inhibitor. acs.org | acs.org |
| Adenine N7-Replacement | 7-deaza SAH | General MTases | Maintained the inhibitory activity of SAH. nih.gov | nih.gov |
| 4'-Thio Sugar | 7-acetylene-7-deaza-4'-thioadenosine (1g) | Multi-kinase inhibitor | Potent anticancer activity and inhibition of TRKA, CK1δ, and DYRK1A/1B kinases. nih.gov | nih.gov |
Altering the amino acid portion of SAH provides another avenue for creating novel inhibitors and probes. The specific compound Adenosine, 5'-S-(3-carboxypropyl)-5'-thio- is an example of such a modification, where the L-homocysteine moiety of SAH is replaced by a 3-carboxypropyl thioether. chemicalbook.com This alteration removes the α-amino group and extends the carbon chain.
Protocols have been established for the one-step synthesis of SAM analogs where the methyl group is replaced by extended carbon chains, such as allyl or propargyl groups. nih.gov These analogs can function as cofactors for DNA methyltransferases, enabling the sequence-specific transfer of these extended, functionalized side chains to DNA. nih.gov The design often incorporates unsaturated bonds near the sulfonium (B1226848) center to stabilize the transition state of the transfer reaction. nih.gov
Furthermore, analogs have been synthesized where the entire homocysteine portion is replaced with different chemical structures to probe enzyme-inhibitor interactions or to enhance stability. nih.gov
Advanced Analytical Techniques for Sah and Its Metabolites
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of SAH and its structurally similar counterparts. This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase. The versatility of HPLC is significantly enhanced by coupling it with various detection methods, each offering unique advantages in terms of sensitivity and selectivity. mdpi.comresearchgate.net
A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov However, due to the polar nature of SAH, this can sometimes lead to short retention times and co-elution with other endogenous polar compounds. mdpi.com To overcome this, ion-pair reversed-phase HPLC or the use of more specialized columns and mobile phases have been employed to improve separation. nih.gov Two-dimensional HPLC, combining different separation modes like reversed-phase and cation-exchange chromatography, has also been utilized to achieve superior resolution of SAH and its metabolites from complex biological samples. mdpi.com
Fluorimetric Detection
Fluorimetric detection offers a highly sensitive method for quantifying SAH after its conversion to a fluorescent derivative. A widely used derivatization agent is chloroacetaldehyde, which reacts with the adenine (B156593) moiety of SAH to form a fluorescent 1,N6-etheno derivative. ingentaconnect.com This pre-column or post-column derivatization step significantly enhances the detection limits, allowing for the measurement of nanomolar concentrations of SAH in biological samples like plasma. ingentaconnect.com This method has been successfully applied to determine SAH levels in human blood samples. rsc.org
One study detailed a simplified and rapid HPLC method with fluorimetric detection for the simultaneous determination of S-adenosylmethionine (SAM) and SAH. The method demonstrated a linear concentration range of 5 x 10⁻⁷ to 5 x 10⁻⁹ mol/L for SAH, with detection limits in the nanomolar domain. ingentaconnect.com Another approach involves the use of fluorescent probes that specifically react with homocysteine, a metabolite of SAH. For instance, a copper complex-based fluorescent probe has been developed that exhibits a "turn-on" fluorescence response upon reacting with homocysteine, which is produced from the enzymatic hydrolysis of SAH. researchgate.net This allows for the indirect quantification of SAH and the assessment of SAH hydrolase activity. researchgate.netresearchgate.net
Mass Spectrometry (MS) Coupling
The coupling of HPLC with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for the analysis of SAH and its metabolites. mdpi.comnih.gov This powerful technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of MS, which identifies and quantifies compounds based on their mass-to-charge ratio (m/z). nih.gov
Stable isotope dilution LC-MS/MS methods are frequently employed for accurate quantification. nih.govdrugbank.com In this approach, a known amount of a stable isotope-labeled internal standard (e.g., ²H₄-SAH) is added to the sample. drugbank.com This internal standard co-elutes with the endogenous SAH and is distinguished by its different mass in the mass spectrometer, allowing for precise correction of any sample loss during preparation and analysis. researchgate.netdrugbank.com
LC-MS/MS methods have been optimized for high throughput and require only small sample volumes, making them suitable for large-scale clinical studies. mdpi.comnih.gov These methods have been validated for use with various biological matrices, including plasma, urine, and cells. mdpi.com
Table 1: Performance Characteristics of a Representative LC-MS/MS Method for SAH Quantification
| Parameter | Value | Reference |
| Linearity Range | 16 to 1024 nmol/l | ebi.ac.uk |
| Inter-day Accuracy | 97.9–99.3% | ebi.ac.uk |
| Inter-day Imprecision | 8.4–9.8% | ebi.ac.uk |
| Lower Limit of Quantitation | 16 nmol/l | ebi.ac.uk |
| Limit of Detection | 8 nmol/l | ebi.ac.uk |
| Total Assay Run Time | 5 min | ebi.ac.uk |
Capillary Electrophoresis with Advanced Detection (e.g., Fast-Scan Cyclic Voltammetry)
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates charged molecules in a narrow capillary under the influence of an electric field. nih.govnih.gov It offers advantages such as rapid analysis times, high resolution, and minimal sample consumption. nih.gov For the analysis of SAH, CE methods have been developed that allow for the direct analysis of the ratio of SAM to SAH. nih.gov
Advanced detection methods can be coupled with CE to enhance sensitivity and selectivity. nih.gov While direct coupling of CE with fast-scan cyclic voltammetry (FSCV) for SAH analysis is not extensively documented, FSCV itself is a powerful electrochemical technique for detecting electroactive compounds with sub-second temporal resolution. researchgate.netacs.orgnih.gov FSCV has been successfully used to detect adenosine (B11128), a metabolite of SAH, by applying a rapid triangular potential waveform to a carbon-fiber microelectrode. researchgate.netnih.gov This technique allows for real-time monitoring of rapid changes in analyte concentration. ingentaconnect.com Given that adenosine is a product of SAH hydrolysis, FSCV holds potential as an advanced detection method in assays measuring SAH hydrolase activity. researchgate.net
Spectroscopic Methods for Structural and Interaction Characterization
Spectroscopic techniques are invaluable for elucidating the structure of SAH and studying its interactions with other molecules, particularly proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been used to study the conformation of SAH in solution. nih.govbpsbioscience.com ¹H NMR can provide detailed information about the structure and stereochemistry of the molecule, and it has been used to differentiate between the biologically active (S)-diastereomer and the inactive (R)-diastereomer of SAM, a closely related compound. rsc.org This technique is crucial for understanding the three-dimensional structure of SAH, which dictates its biological activity and interactions with enzymes.
Mass Spectrometry (MS) , beyond its quantitative applications with HPLC, is a powerful tool for structural characterization and studying molecular interactions. High-resolution mass spectrometry can determine the exact mass and elemental composition of SAH. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting fragment ions. nih.gov Furthermore, MS-based techniques, such as capture compound mass spectrometry (CCMS), have been developed to identify proteins that bind to SAH. nih.gov This method uses a trifunctional "capture compound" derived from SAH to specifically label and then isolate SAH-binding proteins from a complex mixture for subsequent identification by mass spectrometry. nih.gov
Fluorescence Spectroscopy , particularly fluorescence anisotropy, is a sensitive method for characterizing the binding of SAH to proteins in real-time. drugbank.comresearchgate.net This technique measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger protein. By using a fluorescein-labeled SAH derivative (FITC-SAH), researchers can determine the binding affinity (dissociation constant, Kd) of SAH to various proteins, such as methyltransferases. drugbank.comresearchgate.net This method provides quantitative data on the strength of the interaction and can be used to screen for inhibitors that compete with SAH for binding. drugbank.comresearchgate.netnih.gov
Table 2: Binding Affinities of FITC-SAH to Various Proteins Determined by Fluorescence Anisotropy
| Protein | Binding Affinity (Kd) | Reference |
| Catechol-O-methyltransferase (COMT) | 24.1 ± 2.2 μM | drugbank.comresearchgate.net |
| S-adenosyl-L-homocysteine hydrolase (SAHH) | 6.0 ± 2.9 μM | drugbank.comresearchgate.net |
| PR domain-containing protein 2 (PRDM2) | 10.06 ± 2.87 μM | drugbank.comresearchgate.net |
Bioassays for SAH Quantification and Functional Activity
Bioassays provide a functional measure of SAH concentration or the activity of enzymes that metabolize it. These assays are often based on enzymatic reactions or immuno-detection.
Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format used for the quantification of SAH. Competitive ELISAs have been developed where SAH in a sample competes with a known amount of labeled SAH for binding to a limited number of anti-SAH antibody sites. nih.gov The signal generated is inversely proportional to the concentration of SAH in the sample. These assays can be highly sensitive, with detection limits in the nanomolar range, and are suitable for use with various biological fluids. nih.gov
Enzymatic assays are used to determine the activity of enzymes that produce or degrade SAH, such as S-adenosylhomocysteine hydrolase (SAHase). researchgate.net These assays often involve coupled enzyme reactions where the product of the SAHase reaction is converted into a detectable substance. For example, the hydrolysis of SAH produces homocysteine and adenosine. The produced homocysteine can be quantified using Ellman's reagent, which generates a colored product that can be measured spectrophotometrically. Alternatively, the adenosine produced can be a substrate for a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored as a decrease in absorbance. Another approach involves using a fluorescent probe that reacts specifically with homocysteine to produce a fluorescent signal. researchgate.netresearchgate.net RNA-based fluorescent biosensors that are highly selective for SAH have also been developed for in vitro and in vivo enzyme activity screening. nih.gov
Emerging Research Directions and Future Perspectives on Sah
Discovery of Novel SAH-Interacting Proteins and Enzymes
The biological effects of SAH are mediated through its interaction with a host of proteins. While its binding to S-adenosyl-L-homocysteine hydrolase (SAHH) and various SAM-dependent methyltransferases is well-established, recent research has begun to uncover more nuanced and novel interactions. wikipedia.orgnih.gov SAHH is a highly conserved enzyme responsible for the reversible hydrolysis of SAH to L-homocysteine and adenosine (B11128). nih.gov This reaction is crucial for maintaining a low intracellular concentration of SAH, thereby preventing the feedback inhibition of methyltransferases. nih.gov
A significant recent discovery in this area comes from the study of the methanogen Methanocaldococcus jannaschii. Research has identified a novel enzyme, S-Inosyl-l-Homocysteine Hydrolase (SIHH), which, unlike the canonical SAHH, is specific for the hydrolysis and synthesis of S-inosyl-l-homocysteine, a derivative of SAH. asm.org This finding points to a modified SAM recycling pathway in this organism and opens up new avenues for understanding the diversity of methylation-related metabolism in different domains of life. asm.org
The primary protein interactors of SAH remain the vast family of SAM-dependent methyltransferases. SAH acts as a potent product inhibitor for these enzymes, which are responsible for the methylation of a wide array of substrates, including DNA, RNA, proteins, and lipids. nih.govabcam.com The affinity of many methyltransferases for SAH is comparable to or even greater than their affinity for SAM, underscoring the critical importance of SAHH in cellular methylation homeostasis. nih.gov Future research, aided by advanced proteomic techniques, is anticipated to identify further, potentially more subtle or context-specific, SAH-interacting proteins that could regulate its function or be regulated by it.
Elucidation of SAH's Role in Specific Non-Human Biological Models
The use of non-human biological models has been instrumental in dissecting the complex roles of SAH. These models allow for genetic and dietary manipulations that would be impossible in humans, providing deep insights into the evolutionarily conserved functions of this metabolite.
Saccharomyces cerevisiae (Budding Yeast): Yeast has proven to be an invaluable system for studying the pathological effects of SAH accumulation. nih.gov Deletion of the SAH1 gene, which encodes SAHH, is viable in yeast due to an alternative pathway for homocysteine synthesis. nih.gov This has enabled detailed studies on the consequences of elevated SAH levels. Research has shown that SAH supplementation in wild-type yeast can extend lifespan by activating the energy sensor AMP-activated protein kinase (AMPK). nih.gov Metabolomic analyses in yeast have revealed that SAH administration leads to a reduction in methionine levels by promoting its conversion to SAM, thereby mimicking the effects of methionine restriction, a known longevity-promoting intervention. nih.gov
Caenorhabditis elegans (Nematode): Studies in the nematode C. elegans have further solidified the role of SAH as an anti-aging metabolite. Treatment with SAH has been shown to extend the lifespan of these animals in a concentration-dependent manner. nih.gov This effect is also linked to the activation of AMPK and the recapitulation of methionine restriction benefits. nih.gov Importantly, the lifespan-extending effects of SAH in C. elegans were observed without altering food consumption, brood size, or viability, suggesting a direct impact on aging-related pathways. nih.gov
Other Models: Research in mouse models has begun to explore the role of SAH metabolism in more specific physiological processes. For instance, recent studies have implicated the disruption of the SAM/SAH balance in male infertility. nih.gov Chemical inhibition of SAH metabolism or direct exposure to extracellular SAH was found to significantly decrease sperm motility, leading to a reduced fertilization rate in vitro. nih.gov These findings highlight the importance of tightly regulated SAH levels for reproductive health.
The following table summarizes key findings on the role of SAH in these non-human models:
| Model Organism | Key Findings | Research Focus |
| Saccharomyces cerevisiae | - Lifespan extension via AMPK activation. nih.gov- Mimics methionine restriction by reducing intracellular methionine. nih.gov- Deregulation of lipid metabolism upon SAH accumulation. nih.gov | Aging, Metabolism, Cellular Toxicity |
| Caenorhabditis elegans | - Concentration-dependent lifespan extension. nih.gov- Anti-aging effects independent of food intake or reproduction. nih.gov | Aging, Longevity Pathways |
| Mouse | - Disruption of SAM/SAH balance impairs sperm motility. nih.gov- Reduced in vitro fertilization rate with altered SAH metabolism. nih.gov | Reproduction, Male Infertility |
Development of Advanced Chemical Tools for Modulating SAH Pathways
The central role of SAH in cellular methylation has spurred the development of chemical tools to probe and modulate its pathways. These tools are invaluable for both basic research and as potential starting points for therapeutic development.
One of the key advancements in this area is the development of efficient methods for the synthesis of SAH and its analogs. rsc.orgnih.gov Given the expense and instability of L-homocysteine, the precursor for SAH synthesis, researchers have developed innovative one-pot enzymatic procedures. rsc.orgnih.gov These methods utilize enzymes like α-amino-ε-caprolactam racemase, bleomycin (B88199) hydrolase, and SAH hydrolase to produce SAH from inexpensive racemic homocysteine thiolactone and adenosine. rsc.orgnih.gov Such scalable and cost-effective synthesis is crucial for making SAH more accessible as a reagent for in vitro methylation assays and for screening novel SAM analogs. rsc.orgnih.gov
Furthermore, the development of inhibitors targeting SAH metabolism is an active area of research. Inhibitors of SAH hydrolase, for example, lead to the accumulation of SAH and subsequent inhibition of methyltransferases. bpsbioscience.com This strategy is being explored for the development of a range of therapeutic agents, including:
Antiviral agents: Many viral methyltransferases are essential for viral replication, and their inhibition through SAH accumulation is a promising antiviral strategy.
Antiparasitic agents: Similar to viruses, many parasites rely on unique methylation pathways that can be targeted.
Immunosuppressive and anti-arthritic agents: The modulation of methylation in immune cells can have potent effects on inflammatory responses.
These chemical tools, from synthetically accessible SAH to specific enzyme inhibitors, are providing researchers with the means to dissect the intricate roles of SAH in health and disease with increasing precision.
Integration with Systems Biology and Metabolomics Research
The study of SAH is increasingly being integrated into the broader fields of systems biology and metabolomics. This holistic approach allows for a more comprehensive understanding of how SAH metabolism is interconnected with other cellular networks and how its dysregulation contributes to complex disease phenotypes.
Metabolomics studies, which involve the large-scale analysis of small molecules, have been pivotal in this integration. For instance, metabolomic profiling in yeast has demonstrated that SAH supplementation causes widespread changes in the metabolome, most notably affecting amino acid and nucleotide metabolism. nih.gov In clinical research, the ratio of SAM to SAH is now widely used as a biomarker of the cell's "methylation potential". taylorandfrancis.com A low SAM/SAH ratio indicates a reduced capacity for methylation and is associated with an increased risk for various conditions, including cardiovascular disease and neurological disorders.
The NIH Metabolomics Workbench, a public repository of metabolomics data, lists S-Adenosyl-L-homocysteine (under the RefMet name S-Adenosylhomocysteine), highlighting its significance in the field. This inclusion facilitates the standardization and comparison of data across different studies.
From a systems biology perspective, SAH is viewed as a critical node in the methionine cycle, which is itself intricately linked to folate metabolism and the transsulfuration pathway. This network perspective is essential for understanding how genetic variations, nutritional status (e.g., folate deficiency), and environmental factors can impact SAH levels and, consequently, global methylation patterns. nih.gov The ultimate goal of integrating SAH research with systems biology and metabolomics is to build predictive models of disease risk and to identify novel therapeutic targets within the complex web of metabolic pathways that SAH influences.
Q & A
Q. What are the recommended storage and handling protocols for Adenosine, 5'-S-(3-carboxypropyl)-5'-thio- to ensure stability in laboratory settings?
The compound should be stored at ≤-20°C in a dry, ventilated environment to prevent degradation. Direct exposure to heat, radiation, or moisture must be avoided. Handling requires standard laboratory precautions, including wearing gloves and eye protection. Stability under these conditions is confirmed by safety data sheets, which classify the compound as non-hazardous when stored properly .
Q. What synthetic routes are available for preparing Adenosine, 5'-S-(3-carboxypropyl)-5'-thio-?
Synthesis typically involves modifying adenosine derivatives via esterification and reduction. For example, 2',3'-O-isopropylidene adenosine 5'-carboxylic acid can be esterified and reduced using lithium borohydride. However, challenges such as low esterification efficiency (e.g., ethyl ester yields <50%) and substituent-dependent hydride susceptibility may arise. Optimization requires testing electron-withdrawing ester groups and mild hydrolysis conditions to remove protecting groups .
Q. How can researchers verify the purity and structural integrity of synthesized Adenosine, 5'-S-(3-carboxypropyl)-5'-thio-?
Analytical methods include:
- HPLC : To assess purity (>95% for research-grade material).
- NMR spectroscopy : To confirm the presence of the 3-carboxypropyl-thio moiety and absence of residual protecting groups.
- Mass spectrometry : For molecular weight validation. These techniques align with protocols used for structurally similar compounds like 5'-S-methyl-5'-thioadenosine .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of thio-modified adenosine derivatives?
Contradictions (e.g., varying effects on enzyme inhibition or cell signaling) may stem from differences in:
- Concentration ranges : Dose-response curves (e.g., 10–200 µM for ATPγS in endothelial barrier studies) should be validated across models .
- Assay conditions : Buffer composition (e.g., presence of divalent cations like Mg²⁺) can alter thio-analog reactivity.
- Cell/tissue specificity : Use isogenic cell lines or knockouts to isolate target pathways.
Q. How does the 3-carboxypropyl-thio substitution influence adenosine's interaction with ATP-dependent enzymes?
The thioether linkage and carboxyl group may:
- Modulate binding affinity : The carboxyl group introduces electrostatic interactions absent in unmodified ATP.
- Resist enzymatic hydrolysis : The sulfur atom reduces susceptibility to phosphatases, as seen in ATPγS (Adenosine 5'-[γ-thio]-triphosphate), which acts as a hydrolysis-resistant analog . Comparative studies with other thio-derivatives (e.g., 5'-S-methyl-5'-thioadenosine) can clarify structure-activity relationships .
Q. What methodologies optimize low-yield steps in the synthesis of Adenosine, 5'-S-(3-carboxypropyl)-5'-thio-?
Key approaches include:
- Alternative esterification routes : Replacing Fischer esterification with Steglich esterification to improve yields.
- In situ reagent generation : Using freshly prepared lithium borohydride to enhance reduction efficiency.
- Protecting group optimization : Testing acid-labile groups (e.g., trityl) for milder deprotection .
Methodological Considerations
Q. How can researchers design assays to study the compound's role in cellular energy metabolism?
- ATP-depletion assays : Compare effects of Adenosine, 5'-S-(3-carboxypropyl)-5'-thio- with ATPγS or non-hydrolyzable analogs.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to enzymes like kinases or ATPases.
- Fluorescent reporters : Use luciferase-based ATP detection to monitor competitive inhibition .
Q. What controls are critical when analyzing the compound's impact on membrane-bound receptors?
- Negative controls : Include non-thio-modified adenosine and vehicle-only treatments.
- Receptor antagonists : Use selective inhibitors (e.g., A₁/A₂A adenosine receptor blockers) to confirm target specificity.
- Endpoint validation : Measure downstream markers (e.g., cAMP levels for G-protein-coupled receptors) .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesized Adenosine, 5'-S-(3-carboxypropyl)-5'-thio-?
Q. What statistical frameworks are suitable for dose-response studies involving this compound?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
- Error analysis : Report SEM from ≥3 independent experiments and use ANOVA for multi-group comparisons.
- Power analysis : Predefine sample sizes to ensure detection of ≥20% effect size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
